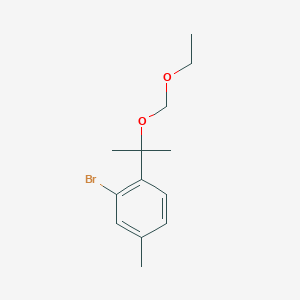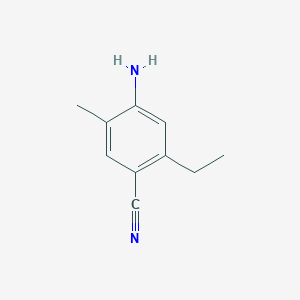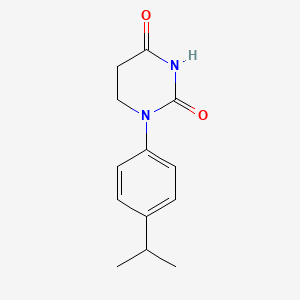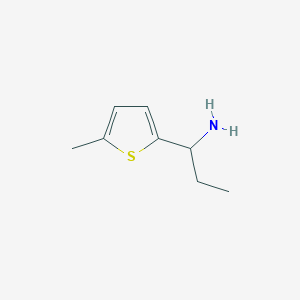
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-(ethoxymethoxy)propan-2-yl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, sodium alkoxides, and amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 1-(2-(ethoxymethoxy)propan-2-yl)-4-methylphenol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its brominated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ethoxymethoxy group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
2-Bromo-1-(2-(ethoxymethoxy)propan-2-yl)-4-methylbenzene can be compared with other brominated aromatic compounds, such as:
2-Bromo-4-methylphenol: This compound lacks the ethoxymethoxy group, making it less versatile in terms of chemical reactivity and applications.
2-Bromo-1-(2-hydroxypropan-2-yl)-4-methylbenzene: The presence of a hydroxyl group instead of an ethoxymethoxy group can significantly alter the compound’s chemical properties and reactivity.
1-Bromo-2-(ethoxymethoxy)benzene: This compound lacks the methyl group, which can affect its steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19BrO2 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(ethoxymethoxy)propan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-5-15-9-16-13(3,4)11-7-6-10(2)8-12(11)14/h6-8H,5,9H2,1-4H3 |
Clave InChI |
AKMPGTUZBFZTLA-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC(C)(C)C1=C(C=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)




amine](/img/structure/B13898572.png)

![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
![[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
![cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13898619.png)
![[3,5-Bis[(2,2,2-trifluoroacetyl)oxy]-1-adamantyl] 2-methylprop-2-enoate](/img/structure/B13898622.png)
